molecular formula C10H8BrNO2 B11759221 5-Bromo-3-hydroxy-3-vinylindolin-2-one

5-Bromo-3-hydroxy-3-vinylindolin-2-one

Cat. No.: B11759221
M. Wt: 254.08 g/mol
InChI Key: SGIOFCVIGLQPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-hydroxy-3-vinylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom, a hydroxyl group, and a vinyl group in the indolin-2-one structure makes this compound a compound of interest for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one typically involves several steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate. The transformation of a ketone carbonyl into an epoxide and the conversion of an epoxide into an allylic alcohol are also key steps in the synthesis .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-3-vinylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-hydroxy-3-vinylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-vinylindolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-hydroxy-3-vinylindolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and vinyl group in the indolin-2-one structure. This combination provides a unique set of chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H8BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13)

InChI Key

SGIOFCVIGLQPHX-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.